N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 1007192-50-8
Cat. No.: VC5034710
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007192-50-8 |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.38 |
| IUPAC Name | N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H17N3O2S/c1-9-4-5-14(10(2)6-9)18-15(16-11(3)19)12-7-21(20)8-13(12)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) |
| Standard InChI Key | JTYBQPUFSAFEGN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C)C |
Introduction
Synthesis
The synthesis of thieno[3,4-c]pyrazole derivatives often involves multi-step reactions starting from commercially available precursors such as hydrazines and thiophene derivatives. General steps include:
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Formation of the pyrazole ring: This involves cyclization reactions using hydrazine derivatives.
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Oxidation at the 5-position: Achieved through controlled oxidation reactions.
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Acetamide functionalization: Introduced via amidation reactions with acetic acid derivatives.
Detailed synthetic protocols for similar compounds involve:
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Refluxing intermediates in the presence of bases like potassium carbonate.
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Using solvents such as ethanol or dimethylformamide (DMF) to facilitate reactions .
Biological Activity and Applications
3.1 Potential Pharmacological Activities
Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities:
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Anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase (5-LOX) .
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Anticancer activity by inducing apoptosis in cancer cell lines .
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Antimicrobial effects against bacterial and fungal strains.
The specific compound could be evaluated for these activities using in silico docking studies or in vitro assays.
3.2 Drug-like Properties
To assess drug-likeness:
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Physicochemical properties such as solubility, lipophilicity (), and molecular weight are analyzed.
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Computational tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) characteristics .
Data Table: Key Features of Related Compounds
Research Implications
The compound's structural framework makes it a promising candidate for further research into therapeutic agents targeting inflammation or cancer pathways. Additionally:
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Its functional groups allow for further derivatization to enhance activity.
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Docking studies can identify its binding affinity to biological targets like enzymes or receptors.
Future work should focus on:
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Experimental validation of predicted activities.
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Toxicological studies to ensure safety profiles.
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